(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. This intermediate is then subjected to further reactions to introduce the pyrazolone core and the trifluoromethyl group. The final step involves the condensation of the intermediate with 3-methylbutylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its commercial viability.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The presence of the benzothiazole ring makes it susceptible to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The pyrazolone core can undergo reduction reactions, potentially leading to the formation of dihydropyrazolones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the pyrazolone core can produce dihydropyrazolones. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to modulate biological pathways could make it a valuable lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound’s unique chemical properties can be leveraged for the development of new materials, catalysts, and other functional products.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole ring and pyrazolone core are likely to play key roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrazolone-based molecules. Examples include:
- 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of structural features. The presence of the trifluoromethyl group, in particular, distinguishes it from many other compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19F3N4OS |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(3-methylbutyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H19F3N4OS/c1-10(2)8-9-22-11(3)14-15(18(19,20)21)24-25(16(14)26)17-23-12-6-4-5-7-13(12)27-17/h4-7,10,24H,8-9H2,1-3H3 |
InChI Key |
ZBVUXTUOKLRGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Origin of Product |
United States |
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